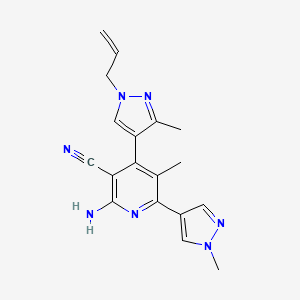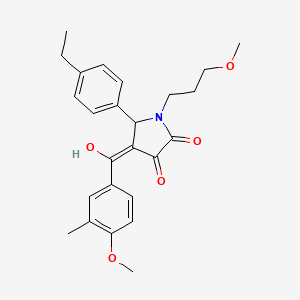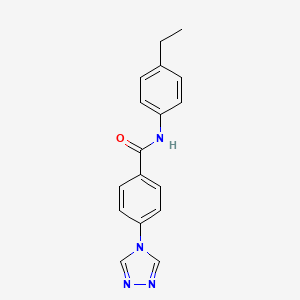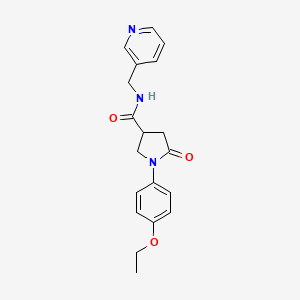
4-(4-chlorobenzyl)-N-(3-methylphenyl)-1-piperazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-chlorobenzyl)-N-(3-methylphenyl)-1-piperazinecarboxamide, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has been extensively studied for its psychoactive effects. TFMPP is commonly used as a research chemical in scientific studies to understand its mechanism of action and its potential therapeutic applications.
作用机制
The exact mechanism of action of 4-(4-chlorobenzyl)-N-(3-methylphenyl)-1-piperazinecarboxamide is not fully understood. However, it is believed to act as a partial agonist at serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. This interaction with serotonin receptors is believed to be responsible for its psychoactive effects.
Biochemical and Physiological Effects:
4-(4-chlorobenzyl)-N-(3-methylphenyl)-1-piperazinecarboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature in animals. It has also been shown to increase the release of dopamine and serotonin in the brain, which can lead to its psychoactive effects.
实验室实验的优点和局限性
One advantage of using 4-(4-chlorobenzyl)-N-(3-methylphenyl)-1-piperazinecarboxamide in lab experiments is that it is relatively easy to synthesize and purify. It is also relatively stable and can be stored for extended periods of time. However, one limitation of using 4-(4-chlorobenzyl)-N-(3-methylphenyl)-1-piperazinecarboxamide in lab experiments is that it is a psychoactive compound and can be difficult to work with. It can also be difficult to control the dose and duration of exposure to 4-(4-chlorobenzyl)-N-(3-methylphenyl)-1-piperazinecarboxamide.
未来方向
There are many potential future directions for the study of 4-(4-chlorobenzyl)-N-(3-methylphenyl)-1-piperazinecarboxamide. One potential direction is to further understand its mechanism of action and how it interacts with serotonin receptors in the brain. Another potential direction is to investigate its potential therapeutic applications, particularly in the treatment of anxiety disorders. Additionally, further studies could investigate the long-term effects of 4-(4-chlorobenzyl)-N-(3-methylphenyl)-1-piperazinecarboxamide exposure on the brain and behavior.
合成方法
The synthesis of 4-(4-chlorobenzyl)-N-(3-methylphenyl)-1-piperazinecarboxamide involves the reaction of 4-chlorobenzyl chloride with 3-methylphenylpiperazine in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain pure 4-(4-chlorobenzyl)-N-(3-methylphenyl)-1-piperazinecarboxamide.
科学研究应用
4-(4-chlorobenzyl)-N-(3-methylphenyl)-1-piperazinecarboxamide has been extensively studied for its psychoactive effects and its potential therapeutic applications. It has been shown to have anxiogenic effects, which means it can induce anxiety in humans and animals. 4-(4-chlorobenzyl)-N-(3-methylphenyl)-1-piperazinecarboxamide has also been shown to have serotonergic activity, which means it can interact with serotonin receptors in the brain.
属性
IUPAC Name |
4-[(4-chlorophenyl)methyl]-N-(3-methylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c1-15-3-2-4-18(13-15)21-19(24)23-11-9-22(10-12-23)14-16-5-7-17(20)8-6-16/h2-8,13H,9-12,14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPRERRXDROFNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCN(CC2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-chlorophenyl)methyl]-N-(3-methylphenyl)piperazine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2-methoxyphenoxy)-1-[(4-methyl-1H-imidazol-2-yl)carbonyl]-4-piperidinecarboxylic acid](/img/structure/B5293693.png)
![methyl 2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5293699.png)
![3-{[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]carbonyl}quinoxalin-2(1H)-one](/img/structure/B5293709.png)


![5-[(3-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)carbonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5293719.png)
![2-[7-acetyl-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-6-methylphenyl acetate](/img/structure/B5293728.png)

![N-(2-hydroxyethyl)-2-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]-N-phenylacetamide](/img/structure/B5293749.png)

![1-[(2-methyl-1,3-thiazol-5-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5293762.png)
![N-[4-(dimethylamino)phenyl]-N'-(3-hydroxypropyl)ethanediamide](/img/structure/B5293779.png)

